Chitin synthase inhibitor 11

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

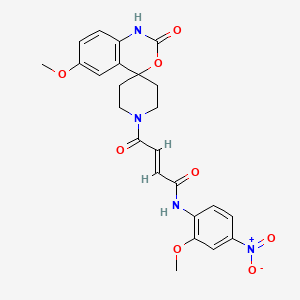

分子式 |

C24H24N4O8 |

|---|---|

分子量 |

496.5 g/mol |

IUPAC 名称 |

(E)-N-(2-methoxy-4-nitrophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+ |

InChI 键 |

HVTXVBKBVDRHEG-BQYQJAHWSA-N |

手性 SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

规范 SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Chitin Synthase Inhibitor 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chitin Synthase as a Therapeutic Target

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] Crucially, chitin is absent in vertebrates, making the enzyme responsible for its synthesis, chitin synthase (CHS), an attractive and specific target for the development of fungicides and insecticides with potentially low host toxicity.[1][2][3] The inhibition of chitin synthase disrupts the structural integrity of these organisms, leading to cell lysis in fungi or failed molting in insects.[2][3]

Chitin Synthase Inhibitor 11: A Profile

This compound is a commercially available compound identified as a potent and selective inhibitor of chitin synthase.[4] Its primary role is in the disruption of chitin synthesis, which confers upon it significant antifungal properties, including activity against drug-resistant fungal variants.[4]

Quantitative Data

The following table summarizes the known quantitative data for this compound. For comparative purposes, data for other known chitin synthase inhibitors are also included.

| Compound | Target Organism/Enzyme | IC50 (mM) | Ki (mM) | Notes |

| This compound | Chitin Synthase (General) | 0.10 | N/A | Broad-spectrum antifungal activity.[5][6] |

| Chitin Synthase Inhibitor 1 | Chitin Synthase (General) | 0.12 | N/A | Potent antifungal activity against drug-resistant fungi.[4] |

| Chitin Synthase Inhibitor 2 | Chitin Synthase (General) | 0.09 | 0.12 | Shows synergistic effects with fluconazole or polyoxin B.[5][6] |

| Polyoxin B | Chitin Synthase (Fungal) | 0.19 | N/A | A well-known competitive inhibitor of chitin synthase.[7] |

| Nikkomycin Z | Chitin Synthase (Fungal) | Varies | 0.0015 | A competitive inhibitor of fungal chitin synthase; entered clinical trials.[7][8] |

| ZHZ-ZI-11 | Tetranychus urticae CHS | N/A | N/A | Interferes with chitin translocation rather than direct enzymatic inhibition.[1][9] |

N/A: Data not available from the searched sources.

Experimental Protocols

The discovery and characterization of a novel chitin synthase inhibitor like this compound typically involves a series of key experiments. The following sections provide detailed methodologies for these essential protocols.

High-Throughput Screening for Chitin Synthase Inhibitors (Non-Radioactive Method)

This protocol describes a common high-throughput screening (HTS) assay to identify potential chitin synthase inhibitors from a compound library. The assay is based on the specific binding of wheat germ agglutinin (WGA) to chitin.[9]

a) Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA)

-

Bovine Serum Albumin (BSA)

-

Crude enzyme extract containing chitin synthase

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc) in a suitable buffer (e.g., Tris-HCl) with cofactors like MgCl2.

-

Test compounds dissolved in DMSO

-

WGA conjugated to Horseradish Peroxidase (WGA-HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2M H2SO4)

-

Plate reader

b) Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with a solution of WGA.

-

Incubate overnight at 4°C.

-

Wash the wells with a blocking buffer (e.g., PBS with BSA) to prevent non-specific binding.

-

-

Enzymatic Reaction:

-

Add the crude enzyme extract containing chitin synthase to each well.

-

Add the test compounds at various concentrations. Include a DMSO control (vehicle) and a known inhibitor control (e.g., Polyoxin B).

-

Initiate the reaction by adding the UDP-GlcNAc substrate solution.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.

-

-

Detection:

-

Wash the wells to remove unbound substrate and enzyme. The newly synthesized chitin will remain bound to the WGA-coated plate.

-

Add WGA-HRP conjugate to each well and incubate to allow binding to the captured chitin.

-

Wash the wells to remove unbound WGA-HRP.

-

Add the TMB substrate solution. The HRP will catalyze the conversion of TMB, resulting in a color change.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

-

The absorbance is proportional to the amount of chitin synthesized.

-

Calculate the percent inhibition for each test compound relative to the DMSO control.

-

Determine the IC50 value for active compounds.

-

Isolation and Purification of Chitin Synthase

For more detailed kinetic studies and to confirm direct inhibition, purification of the chitin synthase enzyme is often necessary. The following is a general protocol for the purification of a recombinant His-tagged chitin synthase.

a) Materials:

-

Cell paste from an expression system (e.g., E. coli, insect cells) overexpressing the His-tagged chitin synthase.

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, protease inhibitors).

-

Lysozyme (for E. coli).

-

Sonication equipment.

-

High-speed centrifuge.

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole).

-

Elution buffer (lysis buffer with a high concentration of imidazole).

-

Dialysis tubing and buffer.

-

SDS-PAGE equipment and reagents.

b) Procedure:

-

Cell Lysis:

-

Resuspend the cell paste in ice-cold lysis buffer.

-

If using E. coli, add lysozyme and incubate on ice.

-

Disrupt the cells by sonication on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the supernatant from the cell lysate onto the column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged chitin synthase with elution buffer.

-

-

Buffer Exchange and Concentration:

-

Pool the elution fractions containing the purified protein.

-

Perform dialysis against a suitable storage buffer to remove imidazole.

-

Concentrate the purified protein using a centrifugal filter unit if necessary.

-

-

Purity Assessment:

-

Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

-

Visualizations

Experimental Workflow for High-Throughput Screening

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify chitin synthase inhibitors.

Hypothetical Signaling Pathway of Chitin Synthesis and Inhibition

This diagram illustrates a simplified, hypothetical signaling pathway for chitin synthesis and the point of inhibition by a direct chitin synthase inhibitor.

Conclusion

This compound represents a valuable tool for research into antifungal and insecticidal development. While a comprehensive discovery history is not publicly documented, its potent inhibitory activity underscores the continued importance of targeting the chitin synthesis pathway. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of new and existing chitin synthase inhibitors, paving the way for the development of next-generation pest and pathogen control agents. The contrasting mechanism of action of inhibitors like ZHZ-ZI-11, which affects chitin translocation, highlights the diverse strategies that can be employed to disrupt this essential biological process.[1][9]

References

- 1. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CHS抑制剂 | CAS 2725075-04-5 | 美国InvivoChem [invivochem.cn]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Chitin Synthase Inhibitor 11's Mechanism of Action: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural integrity and protection.[1][2] Unlike vertebrates and plants, fungi rely on chitin for their survival, making the enzymes responsible for its synthesis, chitin synthases (CHS), an attractive target for the development of novel antifungal agents.[1][3] Chitin synthase inhibitors disrupt the production of chitin, leading to weakened cell walls and ultimately fungal cell death.[2] This document provides a comprehensive technical guide to elucidating the mechanism of action of a novel chitin synthase inhibitor, designated as Chitin Synthase Inhibitor 11. The methodologies and data presentation formats outlined herein serve as a robust framework for its preclinical characterization.

Core Mechanism of Action

Chitin synthase inhibitors function by targeting the chitin synthase enzyme, which catalyzes the polymerization of N-acetylglucosamine into chitin.[2] The inhibition can occur through several mechanisms:

-

Direct active site binding: The inhibitor may bind directly to the active site of the chitin synthase enzyme, preventing the substrate from binding and halting the polymerization reaction.[2]

-

Interference with regulatory mechanisms: Some inhibitors may affect the enzyme's activity and stability by interfering with its regulatory mechanisms.[2]

-

Competitive inhibition: Molecules that mimic the structure of the chitin synthase substrate can act as competitive inhibitors, preventing the natural substrate from binding to the enzyme.[2]

-

Interference with chitin translocation: Some compounds may not directly inhibit the enzymatic activity but rather interfere with the translocation of the synthesized chitin chain across the cell membrane.[4]

The ultimate consequence of this inhibition is the disruption of the fungal cell wall, compromising its structural integrity and leading to cell lysis.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various known chitin synthase inhibitors against different fungal species and specific chitin synthase enzymes. This comparative data is essential for benchmarking the potency of this compound.

| Compound | Target Organism/Enzyme | IC50 Value | Reference |

| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [1] |

| Compound 20 (maleimide derivative) | Sclerotinia sclerotiorum CHS | 0.12 mM | [1] |

| Ursolic acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [1] |

| Gosin N | Saccharomyces cerevisiae CHS II | 6214 µg/mL (compared to Polyoxin D) | [1] |

| Wuwezisu C | Saccharomyces cerevisiae CHS II | 1912 µg/mL (compared to Polyoxin D) | [1] |

| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [5] |

| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [5] |

| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [5] |

| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [5] |

| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [5] |

| Diflubenzuron | Lepeophtheirus salmonis larvae | 93.2 nM (EC50) | [6] |

| Hexaflumuron | Lepeophtheirus salmonis larvae | 1.2 nM (EC50) | [6] |

| Lufenuron | Lepeophtheirus salmonis larvae | 22.4 nM (EC50) | [6] |

| Teflubenzuron | Lepeophtheirus salmonis larvae | 11.7 nM (EC50) | [6] |

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol is adapted from methodologies used for screening chitin synthase inhibitors.[1][5][7][8]

Objective: To determine the in vitro inhibitory activity of this compound on chitin synthase.

Materials:

-

Fungal strain (e.g., Sclerotinia sclerotiorum or Saccharomyces cerevisiae)

-

Potato Dextrose Agar (PDA) liquid medium

-

Ultrapure water

-

Liquid nitrogen

-

Trypsin

-

Soybean trypsin inhibitor

-

50 mM Tris-HCl buffer (pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

CoCl2

-

N-acetylglucosamine (GlcNAc)

-

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)

-

Wheat germ agglutinin (WGA) coated 96-well microtiter plates

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

Peroxidase substrate reagents

-

Microplate reader

Procedure:

-

Fungal Cell Extract Preparation:

-

Inoculate the fungal mycelium into PDA liquid medium and culture for 36 hours at 23°C.[1][7]

-

Collect the fungal cells by centrifugation at 3000 x g for 10 minutes.[1][7]

-

Digest the cell extract with 80 µg/mL trypsin at 30°C for 30 minutes.[1][7]

-

Terminate the reaction by adding 120 µg/mL soybean trypsin inhibitor.[1][7]

-

-

Inhibition Assay:

-

Detection:

-

Add WGA-HRP conjugate and incubate.

-

Wash the plate again to remove unbound conjugate.

-

Add the peroxidase substrate and measure the optical density (OD) using a microplate reader.[8]

-

Calculate the percentage of inhibition and determine the IC50 value.

Antifungal Susceptibility Testing

This protocol is based on the mycelial growth rate method.[1][7]

Objective: To determine the in vitro antifungal activity of this compound.

Materials:

-

Fungal strain

-

PDA medium

-

This compound

-

0.1% Tween-80 in 10% acetone

-

Sterile petri dishes

Procedure:

-

Dissolve the test compound in 0.1% Tween-80 containing 10% acetone.[1][7]

-

Prepare drug-containing PDA medium at various final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL).[1][7]

-

Use a medium with 0.1% Tween-80 in 10% acetone as a blank control.[1][7]

-

Inoculate the center of each petri dish with a mycelial plug of the test fungus.

-

Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

-

Measure the diameter of the fungal colony in each plate and calculate the percentage of growth inhibition.

Signaling Pathways and Experimental Workflows

Chitin Biosynthesis Pathway and Inhibition

Caption: Simplified overview of the chitin biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

Caption: A logical workflow for the characterization of this compound's mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for the characterization of this compound. By following the detailed experimental protocols, presenting quantitative data in a structured manner, and visualizing the underlying biological pathways and experimental logic, researchers can effectively elucidate its mechanism of action. This systematic approach is crucial for the advancement of novel antifungal therapies targeting the fungal cell wall. The synergistic effect observed when combining chitin synthase inhibitors with other antifungal agents, such as echinocandins, highlights the potential for powerful combination therapies in a clinical setting.[9] Further studies should focus on the specific interactions with different chitin synthase isoenzymes and the potential for resistance development.

References

- 1. mdpi.com [mdpi.com]

- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psecommunity.org [psecommunity.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

Chitin Synthase Inhibition: A Technical Guide to Fungal Cell Wall Disruption

An In-depth Analysis of Chitin Synthase Inhibitors and their Impact on Fungal Cell Wall Integrity, Featuring Nikkomycin Z as a Case Study

Disclaimer: While the prompt requested information on "Chitin synthase inhibitor 11," a thorough review of available scientific literature did not yield sufficient detailed information on a specific inhibitor with this designation. Therefore, this technical guide will focus on Nikkomycin Z , a well-characterized and clinically relevant chitin synthase inhibitor, as a representative example to explore the effects of this class of inhibitors on fungal cell wall integrity. One commercial supplier lists a "this compound" and notes its broad-spectrum in vitro antifungal activity and synergistic effects with fluconazole[1]. Another study on arthropods identified an inhibitor designated ZHZ-ZI-11[2]. However, comprehensive data for a fungal-specific "inhibitor 11" is not publicly available.

Introduction: The Fungal Cell Wall and the Role of Chitin

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment.[3][4] A key component of this protective barrier is chitin, a long-chain polymer of N-acetylglucosamine.[3][5] Chitin synthases (CHS), a family of enzymes, are responsible for the synthesis of chitin.[3][6] Due to the absence of chitin in mammals, chitin synthases represent a promising target for the development of selective antifungal therapies.[7][8]

Chitin synthase inhibitors are compounds that interfere with the activity of these enzymes, leading to a weakened cell wall and ultimately, fungal cell death.[3] This guide provides a technical overview of the effects of chitin synthase inhibitors on fungal cell wall integrity, with a focus on the well-studied compound Nikkomycin Z.

Mechanism of Action of Chitin Synthase Inhibitors

Chitin synthase inhibitors primarily act as competitive inhibitors of chitin synthase enzymes.[9] They are structural analogs of the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[7] By binding to the active site of the chitin synthase enzyme, these inhibitors prevent the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, rendering the fungus susceptible to osmotic lysis and other environmental stresses.[3][7]

Quantitative Data: The Impact of Nikkomycin Z

The efficacy of chitin synthase inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for Nikkomycin Z.

Table 1: In Vitro Inhibitory Activity of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes

| Chitin Synthase Isozyme | IC50 (µM) |

| CaChs1 | 15[9] |

| CaChs2 | 0.8[9] |

| CaChs3 | 13[9] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 2: In Vitro Susceptibility of Various Fungal Pathogens to Nikkomycin Z

| Fungal Species | MIC80 Range (µg/mL) |

| Candida albicans | ≤0.5 - 32[7] |

| Candida parapsilosis | 1 - 4[7] |

| Cryptococcus neoformans | 0.5 - >64[7] |

| Coccidioides immitis (mycelial phase) | 4.9[7] |

MIC80 (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits 80% of the visible growth of a microorganism.

Table 3: In Vivo Efficacy of Nikkomycin Z in Murine Models of Fungal Infections

| Fungal Pathogen | Animal Model | Treatment Regimen | Outcome |

| Coccidioides immitis | Murine Coccidioidomycosis | 50 mg/kg (oral, b.i.d.) | Superior to most azoles tested[10] |

| Blastomyces dermatitidis | Murine Blastomycosis | 50 mg/kg (oral, b.i.d.) | Superior to most azoles tested[10] |

| Histoplasma capsulatum | Murine Histoplasmosis | 2.5 mg/kg (twice daily) | Reduced fungal counts in spleen and liver[8] |

| Coccidioides immitis (CNS) | Murine CNS Coccidioidomycosis | 50, 100, 300 mg/kg (oral, t.i.d.) | Significantly improved survival[11][12] |

b.i.d. (bis in die): twice a day; t.i.d. (ter in die): three times a day; CNS: Central Nervous System.

Experimental Protocols

The study of chitin synthase inhibitors and their effects on fungal cell wall integrity involves a variety of specialized experimental protocols.

Chitin Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the activity of chitin synthase enzymes.

Methodology:

-

Enzyme Preparation: Fungal cells are cultured and harvested. Cell extracts containing the chitin synthase enzymes are prepared through methods like mechanical disruption in liquid nitrogen.[5]

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme preparation, the substrate UDP-N-acetylglucosamine (radiolabeled or with a fluorescent tag), and varying concentrations of the inhibitor.

-

Incubation: The reaction mixture is incubated at an optimal temperature to allow for chitin synthesis.

-

Quantification: The amount of synthesized chitin is quantified. If a radiolabeled substrate is used, the radioactivity of the insoluble chitin polymer is measured using a scintillation counter. Alternatively, a 96-well plate coated with wheat germ agglutinin (WGA), which binds to chitin, can be used for colorimetric or fluorometric detection.[13]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by plotting the inhibition data against the inhibitor concentration.[13]

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Methodology:

-

Inoculum Preparation: A standardized suspension of fungal cells (yeasts or conidia) is prepared.[7]

-

Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI 1640) in a microtiter plate.[7]

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.[7]

-

Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Growth Assessment: Fungal growth is assessed visually or by measuring the optical density.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction (e.g., 80% or MIC80) in fungal growth compared to the drug-free control.[7]

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a chitin synthase inhibitor and an azole).

Methodology:

-

Drug Dilution Matrix: A two-dimensional array of drug concentrations is created in a microtiter plate. One drug is serially diluted along the rows, and the other drug is serially diluted along the columns.

-

Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated.

-

Data Analysis: The fractional inhibitory concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

In Vivo Murine Infection Models

Animal models are crucial for evaluating the efficacy of antifungal agents in a living organism.

Methodology:

-

Infection: Mice are infected with a specific fungal pathogen through various routes (e.g., intranasal, intravenous).[10][11][12]

-

Treatment: The infected animals are treated with the antifungal agent at different dosages and schedules (e.g., oral gavage twice daily).[10][11][12]

-

Outcome Assessment: The efficacy of the treatment is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., lungs, spleen, brain) by plating organ homogenates on growth media and counting colony-forming units (CFUs).[14]

Signaling Pathways and Cellular Response

Inhibition of chitin synthesis triggers a cellular stress response in fungi, primarily activating the Cell Wall Integrity (CWI) pathway.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade that senses and responds to cell wall stress. When the cell wall is damaged, this pathway is activated to initiate compensatory mechanisms, including the upregulation of chitin synthesis. This paradoxical effect can sometimes reduce the efficacy of chitin synthase inhibitors when used as monotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Preliminary Screening of Chitin Synthase Inhibitor 11 Against Pathogenic Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the development of novel antifungal agents with unique mechanisms of action.[1][2][3] The fungal cell wall, an essential structure not present in mammalian cells, represents a prime target for selective antifungal therapy.[4][5] Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a critical component of the fungal cell wall, providing structural integrity.[4][5][6] The enzymes responsible for chitin synthesis, known as chitin synthases (CHS), are therefore attractive targets for the development of new fungicides.[1][4][7][8] Chitin synthase inhibitors can disrupt the production of chitin, leading to weakened cell walls and ultimately fungal cell death.[9] This technical guide provides a comprehensive overview of the preliminary in vitro screening of a novel chitin synthase inhibitor, designated as CSI-11, against a panel of pathogenic fungi.

Mechanism of Action of Chitin Synthase Inhibitors

Chitin synthase enzymes are integral membrane proteins that catalyze the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1][5][9] These newly synthesized chitin chains are then extruded across the plasma membrane and incorporated into the growing cell wall.[5] Chitin synthase inhibitors can act through various mechanisms, including direct binding to the active site of the enzyme, interference with regulatory mechanisms, or by acting as competitive inhibitors that mimic the natural substrate.[9] By blocking chitin synthesis, these inhibitors compromise the structural integrity of the fungal cell wall, making the fungus susceptible to osmotic stress and lysis.[9] This targeted approach offers the potential for high efficacy with minimal impact on host cells, as chitin and chitin synthases are absent in vertebrates.[4][8]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standardized methods for antifungal susceptibility testing.[10][11]

a. Preparation of Fungal Inoculum:

-

Fungal strains are cultured on appropriate agar plates (e.g., Potato Dextrose Agar - PDA) to achieve sporulation.

-

Spores or conidia are harvested and suspended in sterile saline or phosphate-buffered saline (PBS).

-

The cell suspension is vortexed and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the test wells.

b. Preparation of Antifungal Agent Dilutions:

-

A stock solution of CSI-11 is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of CSI-11 are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

c. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted CSI-11 is inoculated with the prepared fungal suspension.

-

Positive (no drug) and negative (no inoculum) control wells are included.

-

The plates are incubated at a temperature and duration appropriate for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).[10]

d. Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be read visually or with a microplate reader at a specific wavelength.[11]

Chitin Synthase (CHS) Inhibition Assay

This assay measures the direct inhibitory effect of CSI-11 on chitin synthase activity.

a. Preparation of Fungal Cell Extracts:

-

Fungal mycelia are grown in a suitable liquid medium and harvested by centrifugation.

-

The harvested cells are washed and then disrupted in liquid nitrogen to release the cellular contents.

-

The cell lysate is then processed to obtain a membrane fraction rich in chitin synthase enzymes.

b. Chitin Synthase Activity Measurement:

-

The assay is performed in a 96-well microtiter plate coated with wheat germ agglutinin (WGA), which binds to chitin.[8][12]

-

The reaction mixture in each well contains the prepared membrane fraction, a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5), and the substrate UDP-GlcNAc.[8]

-

Various concentrations of CSI-11 (or DMSO for control) are added to the wells.

-

The plate is incubated to allow for chitin synthesis.

-

After incubation, the wells are washed to remove unbound components.

-

The amount of synthesized chitin bound to the WGA-coated plate is quantified, for example, by using a specific stain or labeled substrate. The half-inhibitory concentration (IC50) is then calculated.[8]

Data Presentation

The following tables summarize the quantitative data from the preliminary screening of CSI-11 against a panel of pathogenic fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of CSI-11 against Pathogenic Fungi

| Fungal Species | CSI-11 MIC (µg/mL) |

| Candida albicans | 8 |

| Aspergillus fumigatus | 16 |

| Cryptococcus neoformans | 4 |

| Scedosporium apiospermum | 32 |

Table 2: In Vitro Chitin Synthase (CHS) Inhibition by CSI-11

| Fungal Species | CSI-11 IC50 (µM) |

| Candida albicans | 0.25 |

| Aspergillus fumigatus | 0.5 |

Visualizations

Caption: Mechanism of action of Chitin Synthase Inhibitor 11 (CSI-11).

Caption: Experimental workflow for MIC determination of CSI-11.

Caption: Logic of a chemical-genetic screen to identify chitin synthase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]

- 3. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chitin synthesis in human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]

- 9. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Chitin Synthase Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Chitin synthase inhibitor 11" is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the principles and methodologies employed in the structural elucidation of chitin synthase inhibitors, using publicly documented examples to illustrate key concepts and techniques.

Introduction to Chitin Synthase and its Inhibitors

Chitin is a long-chain polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) and is a vital structural component of the cell walls in fungi and the exoskeletons of arthropods.[1][2] The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), an integral membrane glycosyltransferase.[1] This enzyme polymerizes GlcNAc from a UDP-GlcNAc donor substrate and translocates the growing chitin chain across the cell membrane.[3] Because chitin and the CHS enzyme are absent in vertebrates and plants, they represent a highly attractive target for the development of selective fungicides and insecticides with minimal off-target effects.[2][3]

The development of chitin synthase inhibitors has been a focal point in agrochemical and pharmaceutical research. These inhibitors can disrupt the formation of the fungal cell wall or insect exoskeleton, leading to compromised structural integrity and ultimately, cell lysis or developmental failure.[4] Prominent examples of naturally occurring CHS inhibitors include polyoxin D and nikkomycin Z, both of which have been extensively studied.[1][5]

Mechanisms of Chitin Synthase Inhibition

Chitin synthase inhibitors can act through several mechanisms, primarily by interfering with the catalytic activity of the enzyme or the translocation of the chitin polymer.

-

Competitive Inhibition: Many known inhibitors, including the peptidyl nucleosides polyoxin D and nikkomycin Z, function as competitive inhibitors.[6] They are structural analogs of the natural substrate, UDP-GlcNAc, and bind to the enzyme's active site, thereby preventing the substrate from binding and halting chitin polymerization.[5][6]

-

Non-competitive and Allosteric Inhibition: Inhibitors can also bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, even when the substrate is bound.

-

Inhibition of Chitin Translocation: Recent studies have identified compounds that do not inhibit the catalytic activity of chitin synthase directly but instead interfere with the transport of the newly synthesized chitin chain through the transmembrane channel.[7] For instance, the inhibitors ZHZ-ZI-11 and SUY-SC-15 have been shown to act via this mechanism against the chitin synthase from Tetranychus urticae.[7]

Caption: Chitin synthesis pathway and points of inhibitor action.

Quantitative Assessment of Inhibitor Potency

The potency of a chitin synthase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its minimum inhibitory concentration (MIC). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in vitro. The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

| Inhibitor Name | Target Organism/Enzyme | IC₅₀ Value | MIC Value | Reference |

| Chitin synthase inhibitor 1 | Sclerotinia sclerotiorum CHS | 0.12 mM | 4 µg/mL (C. albicans) | |

| 8 µg/mL (A. flavus) | ||||

| Nikkomycin Z | Saccharomyces cerevisiae Chs1 | 0.367 µM | - | [5] |

| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | - | [8] |

| Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | - | [8] | |

| Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | - | [8] | |

| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | - | [8] |

| Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | - | [8] |

Experimental Protocols for Structural Elucidation and Characterization

The elucidation of an inhibitor's structure and mechanism involves a combination of biochemical assays to determine its activity and biophysical methods to understand its interaction with the target enzyme at a molecular level.

Biochemical Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of chitin synthase extracted from a target organism. A common non-radioactive method utilizes wheat germ agglutinin (WGA), which binds specifically to chitin.

-

Enzyme Preparation:

-

Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.[9]

-

Harvest fungal cells via centrifugation.[9]

-

Disrupt the cells (e.g., in liquid nitrogen) and prepare cell extracts.[9]

-

Treat the extracts with trypsin to activate chitin synthase zymogens, followed by a trypsin inhibitor to stop the reaction.[9]

-

-

Inhibition Assay:

-

Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA).[9]

-

Prepare serial dilutions of the test inhibitor compound.

-

To each well, add the trypsin-pretreated cell extract, a premixed solution containing the substrate (UDP-GlcNAc) and necessary cofactors (e.g., CoCl₂), and the test inhibitor.[9] A control with DMSO instead of the inhibitor is also prepared.[9]

-

Incubate the plate at 30°C for 3 hours on a shaker to allow for chitin synthesis.[9]

-

Wash the plate thoroughly to remove unbound reagents. The newly synthesized chitin will remain bound to the WGA-coated plate.

-

-

Quantification:

-

Add a WGA-Horseradish Peroxidase (HRP) conjugate, which will bind to the immobilized chitin.

-

After another incubation and washing step, add a peroxidase substrate (e.g., TMB).[9]

-

Measure the optical density (OD) at the appropriate wavelength. The OD is proportional to the amount of chitin synthesized.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.[9]

-

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[1]

-

Prepare a standardized suspension of the fungus in a sterile liquid medium.

-

-

Assay Setup:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test inhibitor in a suitable broth medium (e.g., RPMI-1640).[2]

-

Inoculate each well with the prepared fungal suspension. Include a positive control (fungus without inhibitor) and a negative control (broth only).

-

-

Incubation and Reading:

Caption: A typical workflow for identifying and characterizing novel chitin synthase inhibitors.

Biophysical and Structural Methods

Determining the three-dimensional structure of the chitin synthase enzyme in complex with an inhibitor is crucial for understanding the precise mechanism of inhibition and for guiding structure-based drug design.

-

Cryo-Electron Microscopy (Cryo-EM): This has become a powerful technique for determining the structures of large, membrane-bound protein complexes like chitin synthase. Recent studies have successfully used cryo-EM to solve the structures of Candida albicans and Saccharomyces cerevisiae chitin synthases in apo, substrate-bound, and inhibitor-bound (nikkomycin Z and polyoxin D) states.[6][12] These structures provide atomic-level details of how the inhibitors occupy the active site and interact with key amino acid residues.[12]

-

X-ray Crystallography: While challenging for large membrane proteins, X-ray crystallography can provide high-resolution structural information. Obtaining well-ordered crystals of the enzyme-inhibitor complex is the primary bottleneck for this method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structures of enzyme-inhibitor complexes in solution.[4] Isotope-editing techniques can simplify the spectra of large complexes, allowing for the determination of the inhibitor's bound conformation and the identification of protein-inhibitor contacts.[4]

Caption: Logical relationship between inhibitor structure, binding, and structure-based design.

Conclusion and Future Directions

The structural elucidation of chitin synthase inhibitors is a multi-faceted process that combines biochemical characterization with advanced biophysical techniques. While no specific information is available for a "this compound," the methodologies described herein provide a robust framework for the discovery and analysis of new inhibitory compounds. The recent cryo-EM structures of chitin synthase in complex with inhibitors like nikkomycin Z have provided unprecedented insight into the molecular basis of their activity.[5][12] This knowledge is invaluable for the rational, structure-based design of the next generation of antifungal and insecticidal agents that are more potent, selective, and less prone to resistance. Future work will likely focus on identifying inhibitors with novel mechanisms of action, such as those targeting allosteric sites or the chitin translocation channel, to overcome existing resistance and expand the therapeutic arsenal.

References

- 1. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. NMR methods for determining the structures of enzyme/inhibitor complexes as an aid in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psecommunity.org [psecommunity.org]

- 8. mdpi.com [mdpi.com]

- 9. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nikkomycin Z: A Potent Chitin Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nikkomycin Z, a potent, naturally occurring competitive inhibitor of chitin synthase. As the originally requested "Chitin synthase inhibitor 11" is not a recognized compound, this document focuses on the well-characterized and clinically relevant inhibitor, Nikkomycin Z. This guide details its biosynthesis, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Introduction

Nikkomycin Z is a peptidyl nucleoside antibiotic produced by several species of Streptomyces.[1][2] It exhibits potent antifungal and insecticidal activity by targeting chitin synthase, an essential enzyme for the biosynthesis of chitin, a key structural component of fungal cell walls and insect exoskeletons.[3][4] Due to its specific mode of action and lack of a human counterpart to its target enzyme, Nikkomycin Z has been a subject of significant interest for the development of novel therapeutic agents.[2]

Biosynthesis Pathway of Nikkomycin Z

The biosynthesis of Nikkomycin Z is a complex process involving two separate pathways that converge to form the final molecule. These pathways synthesize the nucleoside moiety (5-aminohexuronic acid attached to uracil) and the peptidyl moiety (hydroxypyridyl-homothreonine or HPHT).[5]

Biosynthesis of the Nucleoside Moiety

The biosynthesis of the nucleoside core of Nikkomycin Z begins with Uridine monophosphate (UMP). The pathway involves a series of enzymatic modifications to the ribose sugar. Key enzymes identified in the Streptomyces ansochromogenes gene cluster include SanO, SanP, SanQ, SanR, SanS, and Upp.[1]

References

- 1. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nikkomycin Z—Ready to Meet the Promise? | MDPI [mdpi.com]

- 3. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Characterization of NikO, an Enolpyruvyl Transferase Essential in Nikkomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Chitin Synthase Inhibitor 11: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of selective antifungal agents and insecticides.[1][2][3] This technical guide provides an in-depth overview of the target specificity and selectivity of chitin synthase inhibitors, with a focus on the principles and methodologies used to characterize these compounds. While specific data for a designated "Chitin Synthase Inhibitor 11" (CSI-11) is not extensively available in public literature, this guide will utilize data from well-characterized inhibitors to illustrate the core concepts and experimental approaches relevant to the evaluation of any novel chitin synthase inhibitor.

Chitin synthase enzymes are integral membrane proteins that catalyze the polymerization of UDP-GlcNAc into chitin chains, which are then extruded across the cell membrane.[4] Fungi possess multiple CHS isoenzymes, often with distinct physiological roles.[4][5] For instance, in Saccharomyces cerevisiae, Chs1 is involved in cell wall repair, Chs2 is essential for primary septum formation, and Chs3 synthesizes the bulk of the cell wall chitin.[5] This functional diversity underscores the importance of developing inhibitors with specific selectivity profiles to achieve desired therapeutic outcomes.

Data Presentation: Quantitative Analysis of Inhibitor Potency and Selectivity

A critical aspect of characterizing a chitin synthase inhibitor is to quantify its potency against the target enzyme(s) and its selectivity against other related enzymes or enzymes from different organisms. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize inhibitory activities of exemplary compounds against different chitin synthase isoforms, illustrating how such data is presented.

Table 1: In Vitro Inhibition of Yeast Chitin Synthases by IMB-D10 and IMB-F4 [5]

| Compound | Target Enzyme | IC50 (µg/mL) |

| IMB-D10 | Chs1 | 17.46 ± 3.39 |

| Chs2 | 3.51 ± 1.35 | |

| Chs3 | 13.08 ± 2.08 | |

| IMB-F4 | Chs1 | > 50 |

| Chs2 | 8.546 ± 1.42 | |

| Chs3 | 2.963 ± 1.42 |

Table 2: Inhibitory Activity of Known Chitin Synthase Inhibitors

| Compound | Target Organism/Enzyme | IC50 / Ki | Reference |

| Nikkomycin Z | Saccharomyces cerevisiae CHS | 0.2-1000 µM (IC50) | [6] |

| Nikkomycin Z | Saccharomyces cerevisiae | Ki = 0.25 µM | [6] |

| Polyoxin D | Saccharomyces cerevisiae CHS II | IC50 > 1000 µg/mL | [7] |

| Ursolic Acid | Saccharomyces cerevisiae CHS II | IC50 = 0.184 µg/mL | [7] |

| RO-09-3143 | Candida albicans Chs1p | Ki = 0.55 nM | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor specificity and selectivity. Below are methodologies for key experiments in the study of chitin synthase inhibitors.

Protocol 1: In Vitro Chitin Synthase Activity and Inhibition Assay (Non-Radioactive)

This protocol is adapted from methods described for assaying chitin synthase activity using a wheat germ agglutinin (WGA)-based detection method.[7][9]

1. Preparation of Enzyme Extracts:

-

Culture fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing protease inhibitors.[10]

-

Disrupt cells using methods such as glass bead vortexing or enzymatic digestion of the cell wall followed by osmotic lysis.[10]

-

Prepare microsomal fractions by differential centrifugation to enrich for membrane-bound chitin synthases.

2. WGA-Coated Plate Preparation:

-

Coat the wells of a 96-well microtiter plate with a solution of Wheat Germ Agglutinin (WGA) (e.g., 50 µg/mL in deionized water) and incubate overnight at room temperature.[9]

-

Wash the wells multiple times with deionized water to remove unbound WGA.[9]

3. Chitin Synthase Reaction:

-

For specific chitin synthase isoenzymes, pretreatment of the enzyme extract with trypsin may be required for activation (e.g., for Chs1 and Chs2 from S. cerevisiae).[10]

-

Prepare a reaction mixture containing an appropriate buffer (e.g., 32 mM Tris-maleate, pH 6.5 for Chs1), divalent cations (e.g., 5 mM MgCl2 for Chs1), N-acetyl-glucosamine (GlcNAc), and the substrate UDP-GlcNAc.[10]

-

Add the enzyme preparation and the test inhibitor at various concentrations to the wells of the WGA-coated plate.

-

Initiate the reaction by adding the UDP-GlcNAc substrate.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).[7]

4. Detection of Synthesized Chitin:

-

After incubation, wash the plate thoroughly to remove unreacted substrate and unbound components.

-

Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP) and incubate.[7]

-

Wash the plate again to remove unbound WGA-HRP.

-

Add a peroxidase substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 600 nm or 450 nm) using a microplate reader.[7][11]

-

The amount of synthesized chitin is proportional to the measured absorbance.

5. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the specificity and selectivity of chitin synthase inhibitors.

Caption: The chitin biosynthesis pathway, highlighting the role of chitin synthase and the point of inhibition.

Caption: Experimental workflow for determining the specificity and selectivity of a chitin synthase inhibitor.

Conclusion

The development of effective and safe chitin synthase inhibitors relies on a thorough understanding of their target specificity and selectivity. By employing a combination of in vitro enzymatic assays and cell-based functional studies, researchers can build a comprehensive profile of a novel inhibitor. This data is essential for guiding lead optimization efforts, predicting potential off-target effects, and ultimately developing therapeutic agents with improved efficacy and a favorable safety profile. The principles and methodologies outlined in this guide provide a robust framework for the characterization of any new chitin synthase inhibitor, contributing to the advancement of novel treatments for fungal infections and pest control.

References

- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]

- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a Novel Inhibitor Specific to the Fungal Chitin Synthase | Semantic Scholar [semanticscholar.org]

- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Toxicity Assessment of a Novel Chitin Synthase Inhibitor: A Technical Guide

Disclaimer: Publicly available, specific early-stage toxicity data for a compound designated "Chitin Synthase Inhibitor 11" (CSI-11) is not available in the reviewed literature. Therefore, this document serves as an in-depth technical guide outlining a representative and recommended early-stage toxicity assessment strategy for a hypothetical novel chitin synthase inhibitor, hereafter referred to as CSI-11. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Chitin synthase is a critical enzyme responsible for the biosynthesis of chitin, an essential structural component of fungal cell walls and the exoskeletons of arthropods.[1][2][3][4][5] Its absence in vertebrates makes it an attractive target for the development of selective antifungal agents and insecticides.[2][4][6] Early and rigorous toxicity assessment of novel chitin synthase inhibitors, such as the hypothetical CSI-11, is paramount to ensure their safety and selectivity, minimizing potential harm to non-target organisms and the environment. This guide details a tiered approach to the preclinical safety evaluation of CSI-11, encompassing in vitro and in vivo methodologies, data interpretation, and standardized protocols.

Tiered Approach to Toxicity Assessment

An effective early-stage toxicity assessment for a novel compound like CSI-11 follows a tiered, progressive workflow. This approach begins with a broad range of in vitro assays to assess potential cytotoxic, genotoxic, and other specific liabilities. Promising candidates with acceptable in vitro safety profiles then advance to limited, acute in vivo studies to evaluate systemic toxicity in a whole-organism context.

In Vitro Toxicity Assessment

The initial phase of safety evaluation focuses on identifying potential cellular liabilities using a battery of established in vitro assays.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which CSI-11 induces cell death.

Table 1: Hypothetical In Vitro Cytotoxicity Data for CSI-11

| Assay Type | Cell Line | Endpoint | IC50 (µM) |

| MTT Assay | HepG2 (Human Liver) | Mitochondrial Activity | > 100 |

| Neutral Red Uptake | Balb/c 3T3 (Mouse Fibroblast) | Lysosomal Integrity | > 100 |

| LDH Release Assay | HEK293 (Human Kidney) | Membrane Integrity | > 100 |

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of CSI-11 in culture medium. Replace the existing medium with the CSI-11 dilutions and include vehicle control and positive control (e.g., doxorubicin) wells. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenesis.

Table 2: Hypothetical In Vitro Genotoxicity Data for CSI-11

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |

| In Vitro Micronucleus | CHO-K1 Cells | With and Without | Negative |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine-dependent, to detect different types of mutations.

-

Treatment: In separate tubes, combine the bacterial culture, varying concentrations of CSI-11, and either a liver S9 fraction for metabolic activation or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain histidine independence).

-

Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Cardiotoxicity: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

Table 3: Hypothetical hERG Inhibition Data for CSI-11

| Assay Type | Endpoint | IC50 (µM) |

| Patch Clamp | hERG K+ Current Inhibition | > 50 |

Experimental Protocol: Manual Patch Clamp hERG Assay

-

Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

-

Electrophysiology: Using the whole-cell patch-clamp technique, record the hERG current from single cells.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of CSI-11.

-

Data Recording: Measure the peak tail current at each concentration. A positive control (e.g., astemizole) should be used to confirm assay sensitivity.

-

Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC50 value.

In Vivo Acute Toxicity Assessment

Following a favorable in vitro profile, CSI-11 would be evaluated in an animal model to understand its systemic effects.

Acute Oral Toxicity Study (Rodent)

This study aims to determine the median lethal dose (LD50) and identify potential target organs for toxicity.

Table 4: Hypothetical Acute Oral Toxicity Data for CSI-11 in Rats

| Species/Strain | Administration Route | LD50 (mg/kg) | Key Clinical Observations |

| Sprague-Dawley Rat | Oral Gavage | > 2000 | No mortality or significant clinical signs observed. |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female Sprague-Dawley rats).

-

Dosing: Dose one animal at a time, typically starting at a dose of 175 mg/kg. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

-

Observation: Observe the animal for clinical signs of toxicity immediately after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, respiration, and behavior. Record body weight changes.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any tissue abnormalities.

-

LD50 Calculation: The LD50 is calculated using software that incorporates the results from the sequence of dosed animals.

Mechanism of Action and Adverse Outcome Pathway

Understanding the target pathway is crucial for interpreting toxicity data. CSI-11 inhibits chitin synthase, disrupting the formation of chitin from its precursor, UDP-N-acetylglucosamine. In target organisms like arthropods, this leads to failed molting and mortality.[2][5][7][8]

The adverse outcome pathway (AOP) provides a framework for linking the molecular initiating event to the adverse outcome.[2][7]

Conclusion and Future Directions

Based on this representative preclinical data, the hypothetical CSI-11 demonstrates a favorable early-stage safety profile. It shows low in vitro cytotoxicity, no evidence of genotoxicity, and a wide safety margin for hERG channel inhibition. The high acute oral LD50 in rodents suggests low systemic toxicity in mammals.

These promising results would support advancing CSI-11 to the next phase of preclinical development, which would include:

-

Dose-range finding studies to prepare for repeated-dose toxicity studies.

-

Sub-chronic toxicity studies (e.g., 28-day or 90-day) in two species (one rodent, one non-rodent).

-

Pharmacokinetic (PK) and toxicokinetic (TK) studies to understand absorption, distribution, metabolism, and excretion.

-

Further safety pharmacology studies to investigate effects on other vital organ systems.

This structured and comprehensive approach ensures a thorough understanding of the potential risks associated with a novel chitin synthase inhibitor before it progresses toward first-in-human clinical trials or wider environmental application.

References

- 1. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AOP Report: Inhibition of Chitin Synthase 1 Leading to Increased Mortality in Arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Genesis of Chitin Synthase Inhibitor 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the origin, discovery, and characterization of Chitin Synthase Inhibitor 11 (ZHZ-ZI-11), a novel acaricide with a unique mechanism of action. The discovery of ZHZ-ZI-11 stems from a targeted screening effort against the chitin synthase (CHS) protein from the highly destructive agricultural pest, the two-spotted spider mite (Tetranychus urticae). This document details the experimental methodologies employed, presents key quantitative data, and visualizes the logical workflow and proposed mechanism of action.

The Discovery Pathway: A High-Throughput Screening Approach

The identification of ZHZ-ZI-11 was the result of a systematic high-throughput screening (HTS) campaign designed to discover novel inhibitors of Tetranychus urticae chitin synthase (TuCHS). The overall workflow for this discovery process is outlined below.

Experimental Protocols

This section provides detailed methodologies for the key experiments that led to the discovery and characterization of ZHZ-ZI-11.

Expression and Purification of Full-Length Tetranychus urticae Chitin Synthase (TuCHS)

The successful identification of ZHZ-ZI-11 was predicated on the availability of a high-quality, full-length, and active TuCHS protein. The following protocol was utilized for its production:

-

Gene Synthesis and Vector Construction: The full-length gene sequence of TuCHS was synthesized and subsequently cloned into a baculovirus transfer vector, pFastBac-HT A, for expression in insect cells. This vector provides an N-terminal His-tag for subsequent purification.

-

Baculovirus Generation: The recombinant pFastBac-HT A-TuCHS plasmid was transformed into DH10Bac competent E. coli cells to generate a recombinant bacmid. The bacmid DNA was then transfected into Spodoptera frugiperda (Sf9) insect cells to produce a high-titer recombinant baculovirus.

-

Protein Expression: Sf9 cells were cultured in suspension and infected with the high-titer recombinant baculovirus. The cells were incubated for 72 hours post-infection to allow for the expression of the TuCHS protein.

-

Protein Purification:

-

Infected Sf9 cells were harvested by centrifugation, and the cell pellet was resuspended in a lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% [v/v] Triton X-100, and protease inhibitors).

-

The cells were lysed by sonication, and the cell lysate was clarified by centrifugation to remove cellular debris.

-

The supernatant containing the soluble TuCHS protein was loaded onto a Ni-NTA affinity chromatography column.

-

The column was washed with a wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

The TuCHS protein was eluted from the column using an elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The purity and concentration of the eluted protein were assessed by SDS-PAGE and a Bradford protein assay, respectively.

-

High-Throughput Screening (HTS) Assay for TuCHS Inhibitors

A robust and sensitive HTS assay was developed to screen a chemical library for inhibitors of TuCHS. The assay is based on the detection of chitin, the product of the CHS enzymatic reaction.

-

Assay Principle: The assay utilizes a 96-well plate format where the enzymatic reaction is carried out. The newly synthesized chitin is captured and quantified.

-

Assay Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing the purified TuCHS enzyme, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a buffer system (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) was prepared.

-

Compound Addition: Test compounds from a chemical library, including ZHZ-ZI-11, were added to individual wells of the 96-well plate.

-

Enzymatic Reaction: The enzymatic reaction was initiated by the addition of the reaction mixture to the wells containing the test compounds. The plate was incubated at 28°C for 1 hour.

-

Chitin Detection: After the incubation period, the amount of synthesized chitin was quantified using a fluorescent assay. A chitin-binding probe conjugated to a fluorescent dye was added to each well. The fluorescence intensity, which is directly proportional to the amount of chitin produced, was measured using a microplate reader.

-

Data Analysis: The percentage of inhibition for each compound was calculated by comparing the fluorescence signal in the presence of the compound to the signal from control wells without any inhibitor.

-

Quantitative Data Summary

The screening and subsequent characterization of ZHZ-ZI-11 yielded critical quantitative data regarding its efficacy.

| Parameter | Value | Description |

| IC₅₀ | 5.2 µM | The half-maximal inhibitory concentration of ZHZ-ZI-11 against purified TuCHS enzyme activity. |

| LC₅₀ (Larvae) | 1.8 mg/L | The median lethal concentration of ZHZ-ZI-11 against T. urticae larvae after 48 hours of exposure. |

| LC₅₀ (Adult) | 3.5 mg/L | The median lethal concentration of ZHZ-ZI-11 against adult T. urticae after 72 hours of exposure. |

A Novel Mechanism of Action: Inhibition of Chitin Translocation

A key finding from the characterization of ZHZ-ZI-11 is its novel mechanism of action. Unlike many known chitin synthase inhibitors that target the catalytic site of the enzyme, ZHZ-ZI-11 was found to interfere with the translocation of the newly synthesized chitin chain across the cell membrane.

The proposed mechanism suggests that while the catalytic domain of TuCHS remains active in the presence of ZHZ-ZI-11, the inhibitor binds to a different site on the enzyme or an associated protein, thereby obstructing the channel through which the nascent chitin polymer is extruded from the cytoplasm to the extracellular space. This disruption of chitin deposition leads to a compromised cuticle, resulting in molting defects and ultimately, the death of the mite.

This technical guide provides a comprehensive overview of the discovery and initial characterization of the novel chitin synthase inhibitor, ZHZ-ZI-11. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of acaricide development, insect biochemistry, and pest management. The unique mode of action of ZHZ-ZI-11 highlights a new avenue for the development of next-generation pesticides with improved selectivity and efficacy.

Methodological & Application

Application Note & Protocol: High-Throughput Screening for Chitin Synthase Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates and plants makes chitin synthase (CHS), the enzyme responsible for its synthesis, an attractive target for the development of novel antifungal and insecticidal agents.[1][2][3] Chitin synthase inhibitors disrupt the production of chitin, leading to compromised cell wall integrity in fungi and weakened exoskeletons in insects, ultimately controlling their growth and proliferation.[1] This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of chitin synthase, with a specific focus on the evaluation of "Chitin synthase inhibitor 11".

The described assay is a non-radioactive, 96-well plate-based method that is sensitive, reproducible, and suitable for screening large compound libraries.[4] The principle of the assay relies on the specific binding of wheat germ agglutinin (WGA) to chitin.[4] Newly synthesized chitin is captured on a WGA-coated plate and subsequently detected using a horseradish peroxidase-conjugated WGA (WGA-HRP), which generates a colorimetric signal upon the addition of a peroxidase substrate.[4][5] The intensity of the signal is directly proportional to the amount of chitin synthesized and can be used to determine the inhibitory activity of test compounds.

Signaling Pathway and Mechanism of Action

Chitin synthase catalyzes the polymerization of N-acetylglucosamine from the substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) into a growing chitin chain.[6] Chitin synthase inhibitors can act through various mechanisms, including direct binding to the active site of the enzyme, thereby preventing substrate binding and catalysis.[1] The overall effect is the cessation of chitin synthesis, leading to defects in the cell wall or exoskeleton.

Figure 1: Simplified signaling pathway of chitin synthesis and inhibition.

Experimental Protocols

This section details the necessary protocols for preparing reagents and performing the high-throughput screening assay.

Materials and Reagents

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA)

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

N-acetylglucosamine (GlcNAc)

-

WGA-Horseradish Peroxidase conjugate (WGA-HRP)

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Chitin synthase enzyme preparation (e.g., from fungal cell extracts)

-

This compound and other test compounds

-

Plate reader capable of measuring absorbance at 600 nm or other appropriate wavelength for the chosen substrate.

Preparation of Reagents

-

WGA Coating Solution: 50 µg/mL WGA in 50 mM Tris-HCl, pH 7.5.

-

Blocking Buffer: 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5.[5]

-

Reaction Mixture: 5 mmol/L GlcNAc and 1 mmol/L UDP-GlcNAc in 50 mmol/L Tris-HCl, pH 7.5.[5]

-

WGA-HRP Solution: 0.5 µg/mL WGA-HRP in Blocking Buffer.[5]

-

Test Compound Solutions: Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO). Further dilute to desired concentrations in the reaction buffer.

High-Throughput Screening Assay Protocol

The following protocol is adapted from established non-radioactive chitin synthase assays.[4][5]

Figure 2: Experimental workflow for the HTS assay.

Step-by-Step Procedure:

-

Plate Coating: Add 100 µL of WGA coating solution to each well of a 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Discard the coating solution and wash the wells three times with 200 µL of tap water.[5]

-

Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 3 hours at room temperature.[5]

-

Washing: Discard the blocking solution and wash the wells three times with 200 µL of tap water.

-